N-(cyclohexylmethyl)-4-methoxy-3-(trifluoromethyl)aniline
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Overview
Description
N-(cyclohexylmethyl)-4-methoxy-3-(trifluoromethyl)aniline: is an organic compound that belongs to the class of anilines. It features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules, making it valuable in various applications, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclohexylamine Route: One common method involves the reaction of cyclohexylamine with 4-methoxy-3-(trifluoromethyl)benzaldehyde under reductive amination conditions.
Aniline Route: Another method involves the reaction of N-(cyclohexylmethyl)aniline with 4-methoxy-3-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production often employs catalytic hydrogenation of the corresponding nitro compound or reductive amination of the corresponding aldehyde. These methods are optimized for large-scale production, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Substituted anilines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel fluorinated compounds with unique properties .
Biology: In biological research, it is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with various biological targets .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with improved thermal and chemical resistance .
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This group also influences the compound’s binding affinity to its targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
N-(cyclohexylmethyl)-4-methoxyaniline: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
N-(cyclohexylmethyl)-3-(trifluoromethyl)aniline: Lacks the methoxy group, affecting its reactivity and applications.
N-(cyclohexylmethyl)-4-methoxy-3-(trifluoromethyl)benzamide: Contains an amide group instead of an aniline group, leading to different biological activities.
Uniqueness: The presence of both the methoxy and trifluoromethyl groups in N-(cyclohexylmethyl)-4-methoxy-3-(trifluoromethyl)aniline imparts unique properties, such as enhanced lipophilicity and metabolic stability, making it valuable in various applications .
Properties
IUPAC Name |
N-(cyclohexylmethyl)-4-methoxy-3-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO/c1-20-14-8-7-12(9-13(14)15(16,17)18)19-10-11-5-3-2-4-6-11/h7-9,11,19H,2-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJXUBPRSGLTJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2CCCCC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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